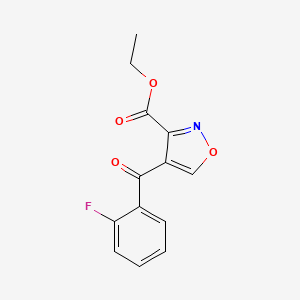![molecular formula C23H25N3O2S B2953544 2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-57-8](/img/structure/B2953544.png)
2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its name. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a phenoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) attached to an oxygen atom, which is in turn attached to another phenyl group .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Applications
Antimitotic Agents
Compounds with structural similarity to pyrazoles have been investigated for their antimitotic properties. Chiral isomers of certain ethyl carbamates show activity in biological systems, with one isomer being more potent than the other. This highlights the significance of stereochemistry in the development of potential antitumor agents (Temple & Rener, 1992).
Antimicrobial Activity
Arylazopyrazole compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The synthesis involves condensation reactions leading to heterocyclic compounds demonstrating the potential for new antimicrobial agent development (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Methodology and Chemical Reactions
Heterocyclic Compound Synthesis
Studies on the synthesis and structure determination of pyronylpyrazoles illustrate the diverse synthetic routes available for constructing complex heterocyclic systems. Such synthetic methodologies are crucial for the development of novel compounds with potential research and therapeutic applications (Brbot-Šaranović, Katušin-Ražem, & Vicković, 1992).
Phosphine-Catalyzed Annulations
The use of phosphine catalysis to achieve [4+2] annulations for the synthesis of tetrahydropyridines showcases innovative approaches in constructing functionally rich heterocycles. This methodology opens avenues for the synthesis of complex molecules that could be of interest in various fields of chemical research (Zhu, Lan, & Kwon, 2003).
Antioxidant Properties
Natural Product Derivatives
Research on the isolation and characterization of antioxidant compounds from natural sources, such as Juglans regia kernels, indicates the potential for discovering potent antioxidant molecules. These findings are essential for developing natural antioxidants for various applications (Zhang et al., 2009).
Wirkmechanismus
Target of action
The compound is a pyrazoline derivative. Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrazoline derivatives have been found to inhibit enzymes like acetylcholinesterase, leading to changes in nerve signal transmission .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets acetylcholinesterase, it could affect cholinergic signaling pathways .
Eigenschaften
IUPAC Name |
2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-16(4-2)23(27)24-22-20-14-29-15-21(20)25-26(22)17-10-12-19(13-11-17)28-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYJNQVAAFUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)


![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
